molecular formula C11H9BrN2 B3064466 3-Bromo-6-phenylpyridin-2-amine CAS No. 1097725-77-3

3-Bromo-6-phenylpyridin-2-amine

Cat. No.: B3064466
CAS No.: 1097725-77-3
M. Wt: 249.11 g/mol
InChI Key: JFKYWFGCZYHTAW-UHFFFAOYSA-N
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Description

3-Bromo-6-phenylpyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of a bromine atom and a phenyl group in the pyridine ring enhances the compound’s reactivity and potential for further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-Bromo-6-phenylpyridin-2-amine involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an arylboronic acid. For this compound, the starting materials are 3-bromo-2-aminopyridine and phenylboronic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol or toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-phenylpyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted pyridine derivatives.

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Amines.

Scientific Research Applications

3-Bromo-6-phenylpyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-6-phenylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-phenylpyridin-2-amine is unique due to the presence of both a bromine atom and a phenyl group, which enhances its reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

3-bromo-6-phenylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c12-9-6-7-10(14-11(9)13)8-4-2-1-3-5-8/h1-7H,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKYWFGCZYHTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00648880
Record name 3-Bromo-6-phenylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1097725-77-3
Record name 3-Bromo-6-phenylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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